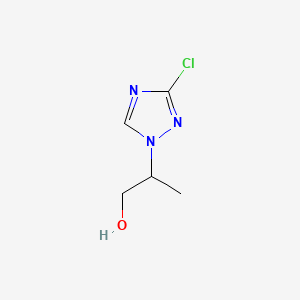
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a triazole ring substituted with a chlorine atom and a propanol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-chloro-1H-1,2,4-triazole reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanone.
Reduction: Formation of 2-(3-chloro-1,2-dihydro-1,2,4-triazol-1-yl)propan-1-ol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemicals: Triazole derivatives are used in the development of fungicides and herbicides.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and xenobiotics . The chlorine atom and the triazole ring enhance the binding affinity of the compound to the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound is structurally similar but has additional substituents on the triazole ring and the propanol group.
1H-1,2,4-Triazole, 3-chloro-: A simpler triazole derivative with only a chlorine atom on the ring.
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanol group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C5H8ClN3O |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H8ClN3O/c1-4(2-10)9-3-7-5(6)8-9/h3-4,10H,2H2,1H3 |
InChI Key |
GLZVFQBZQQGKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1C=NC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


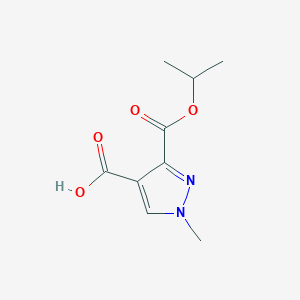
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
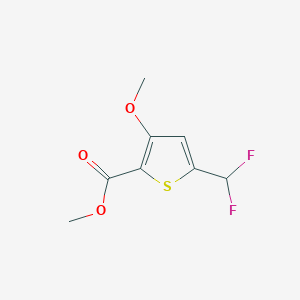
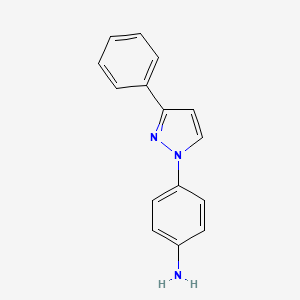
![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10905251.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10905264.png)
![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905281.png)
![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide](/img/structure/B10905294.png)
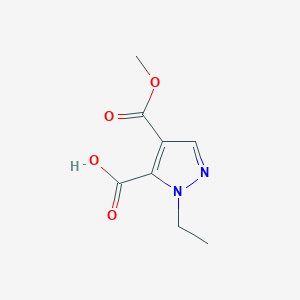
![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
